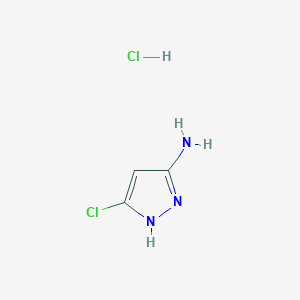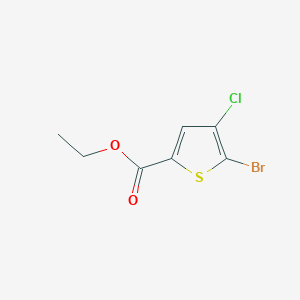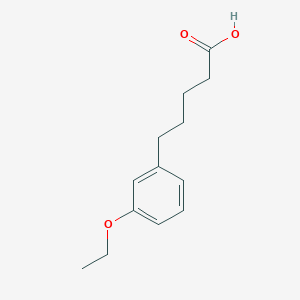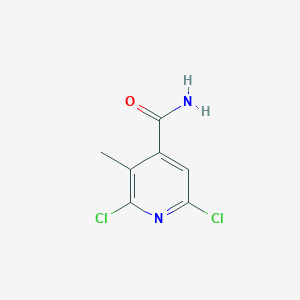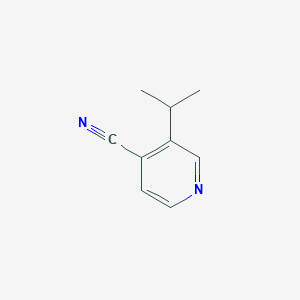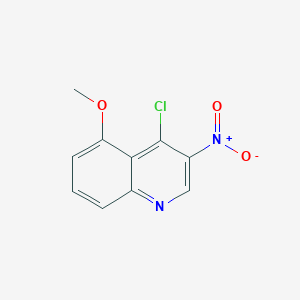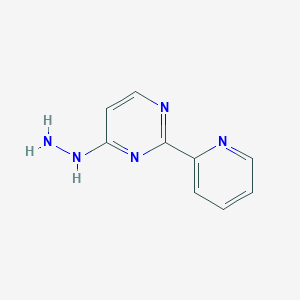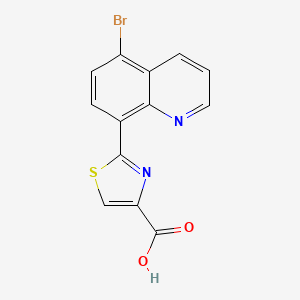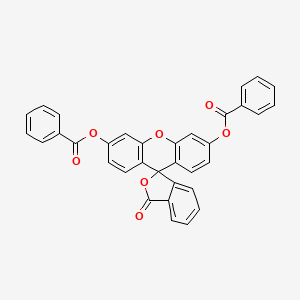
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate is a chemical compound with the molecular formula C14H13ClN4O4 and a molecular weight of 336.73 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and nitro groups, and an ethyl ester of benzoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate typically involves the reaction of 2-chloro-5-nitropyrimidine with methylamine, followed by esterification with ethyl benzoate . The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols
Reducing Agents: Hydrogen gas, palladium catalyst
Oxidizing Agents: Potassium permanganate
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, amino derivatives, and carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate include:
- Ethyl benzoate
- 2-chloro-5-nitropyrimidine
- Mthis compound
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both nitro and chloro groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H13ClN4O4 |
|---|---|
Peso molecular |
336.73 g/mol |
Nombre IUPAC |
ethyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-methylamino]benzoate |
InChI |
InChI=1S/C14H13ClN4O4/c1-3-23-13(20)9-6-4-5-7-10(9)18(2)12-11(19(21)22)8-16-14(15)17-12/h4-8H,3H2,1-2H3 |
Clave InChI |
PBHWPTRXLAFEHB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1N(C)C2=NC(=NC=C2[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid](/img/structure/B13660170.png)
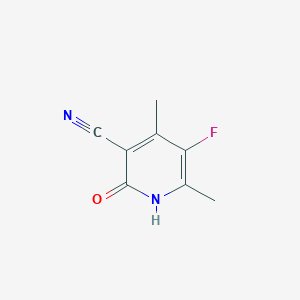
![Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13660189.png)
![Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]](/img/structure/B13660195.png)
